1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine
Overview
Description
“1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine” is a chemical compound with the CAS Number: 1153295-09-0 . It has a molecular weight of 166.23 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine” is 1S/C8H14N4/c1-11-6-8(4-10-11)12-3-2-7(9)5-12/h4,6-7H,2-3,5,9H2,1H3 . This indicates the presence of carbon, hydrogen, and nitrogen atoms in the compound .Physical And Chemical Properties Analysis
“1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine” is an oil at room temperature . It has a molecular weight of 166.23 .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Bioactivities of Pyrazole Derivatives : Research indicates the synthesis of pyrazole derivatives, including 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine, for potential antitumor, antifungal, and antibacterial activities. Crystallographic analysis and theoretical calculations have been conducted to understand their properties and the origin of biological activity (Titi et al., 2020).
Application in Antibacterial Synthesis
- Key Intermediate in Antibiotic Preparation : This compound has been used as a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance. The study describes a practical and efficient process for its synthesis (Fleck et al., 2003).
Development of Antibacterial Candidates
- Large-Scale Preparation for Antibacterial Candidates : A study developed an environmentally benign and cost-effective route for large-scale preparation of novel oxazolidinone antibacterial candidates, using a derivative of 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine as a key intermediate (Yang et al., 2014).
Synthesis of Functionalized Pyrazolo[3,4-b]pyridines
- Functionalized Pyrazolo[3,4-b]pyridines Synthesis : Research demonstrates the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines through domino reactions involving derivatives of 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine (Gunasekaran et al., 2014).
Role in Novel Fluorescent Sensor Development
- Novel Fluorescent Sensor for Inorganic Cations : The compound has been used in the synthesis of a new fluorescent dye for detecting small inorganic cations, indicating its potential in sensor technology (Mac et al., 2010).
Synthesis of ω-Heterocyclic Amino Acids
- Synthesis of ω-Heterocyclic-β-Amino Acids : A study utilized the compound in the synthesis of ω-heterocyclic-β-amino acids, indicating its role in creating biologically significant molecules (Singh et al., 2005).
Application in Antiviral Activity
- Antiviral Activity Studies : This compound has been included in the synthesis of new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives evaluated for in vitro antiviral activity against herpes simplex virus (Tantawy et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-6-8(4-10-11)12-3-2-7(9)5-12/h4,6-7H,2-3,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSGFFKFDBTKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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